7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine
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Overview
Description
7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the pyrimidine class It is characterized by its unique structure, which includes a benzyl group and two chlorine atoms attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine can be achieved through a multi-step process. One common method involves the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. The reaction typically proceeds in two steps:
Step 1: The starting material, 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride, is reacted with urea under specific conditions to form an intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds.
Scientific Research Applications
7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. One notable application is its use in the synthesis of PARP inhibitors, which are compounds that inhibit the enzyme poly (ADP-ribose) polymerase (PARP). PARP inhibitors are used in cancer therapy to prevent the repair of DNA damage in cancer cells, thereby promoting cell death .
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
- 2,4-Dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[3,4-d]pyrimidine
Uniqueness
7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific structural features, including the presence of a benzyl group and two chlorine atoms
Properties
IUPAC Name |
7-benzyl-2,4-dichloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3/c16-14-12-6-8-20(10-11-4-2-1-3-5-11)9-7-13(12)18-15(17)19-14/h1-5H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKVMWWBGQILPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1C(=NC(=N2)Cl)Cl)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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